Cas no 77605-88-0 (5-ethyl-3-morpholinone)

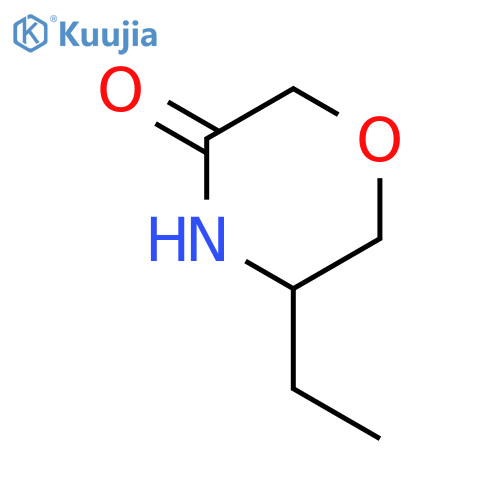

5-ethyl-3-morpholinone structure

商品名:5-ethyl-3-morpholinone

CAS番号:77605-88-0

MF:C6H11NO2

メガワット:129.157041788101

MDL:MFCD10686574

CID:1087349

PubChem ID:15155065

5-ethyl-3-morpholinone 化学的及び物理的性質

名前と識別子

-

- 5-Ethylmorpholin-3-one

- 5-ETHYL-3-MORPHOLINONE

- 5-ethyl-3-morpholinone(SALTDATA: FREE)

- 3-Morpholinone,5-ethyl

- MFCD10686574

- CS-0146685

- CXYFOAYSBFEKMT-UHFFFAOYSA-N

- AB56433

- AKOS006303610

- BS-25960

- DTXSID20569240

- EN300-155452

- 5-ethyl-tetrahydro-1,4-oxazin-3-one

- AT30201

- 5-Ethyl-3-morpholinone, AldrichCPR

- 77605-88-0

- CDA60588

- SCHEMBL1007032

- DB-207097

- (5S)-5-ethylmorpholin-3-one

- 5-ethyl-3-morpholinone

-

- MDL: MFCD10686574

- インチ: InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)

- InChIKey: CXYFOAYSBFEKMT-UHFFFAOYSA-N

- ほほえんだ: CCC1COCC(N1)=O

計算された属性

- せいみつぶんしりょう: 129.07900

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33000

- LogP: 0.24020

5-ethyl-3-morpholinone セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H317-H319

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36-43

- セキュリティの説明: 26-36/37

-

危険物標識:

5-ethyl-3-morpholinone 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-ethyl-3-morpholinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB266674-250 mg |

5-Ethyl-3-morpholinone |

77605-88-0 | 250mg |

€193.50 | 2023-04-26 | ||

| eNovation Chemicals LLC | Y1249144-5g |

5-ETHYL-3-MORPHOLINONE |

77605-88-0 | 95% | 5g |

$650 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1249144-1g |

5-ETHYL-3-MORPHOLINONE |

77605-88-0 | 95% | 1g |

$185 | 2024-06-07 | |

| Enamine | EN300-155452-10.0g |

5-ethylmorpholin-3-one |

77605-88-0 | 95% | 10g |

$1040.0 | 2023-06-08 | |

| Enamine | EN300-155452-0.25g |

5-ethylmorpholin-3-one |

77605-88-0 | 95% | 0.25g |

$88.0 | 2023-06-08 | |

| Enamine | EN300-155452-250mg |

5-ethylmorpholin-3-one |

77605-88-0 | 95.0% | 250mg |

$88.0 | 2023-09-25 | |

| Enamine | EN300-155452-5000mg |

5-ethylmorpholin-3-one |

77605-88-0 | 95.0% | 5000mg |

$701.0 | 2023-09-25 | |

| Enamine | EN300-155452-500mg |

5-ethylmorpholin-3-one |

77605-88-0 | 95.0% | 500mg |

$164.0 | 2023-09-25 | |

| Enamine | EN300-155452-10000mg |

5-ethylmorpholin-3-one |

77605-88-0 | 95.0% | 10000mg |

$1040.0 | 2023-09-25 | |

| abcr | AB266674-1g |

5-Ethyl-3-morpholinone; . |

77605-88-0 | 1g |

€230.10 | 2025-02-17 |

5-ethyl-3-morpholinone 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

77605-88-0 (5-ethyl-3-morpholinone) 関連製品

- 127958-60-5(5-(propan-2-yl)morpholin-3-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77605-88-0)5-ethyl-3-morpholinone

清らかである:99%

はかる:5g

価格 ($):580.0